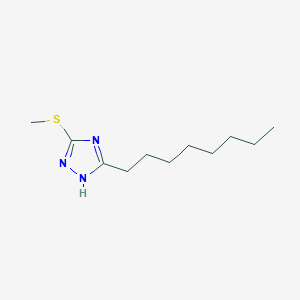
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is a heterocyclic compound that contains a triazole ring substituted with a methylsulfanyl group at the 5-position and an octyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. The triazole ring can participate in hydrogen bonding and other interactions, which may influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine
- 5-(methylsulfanyl)pentanenitrile
- 2-methyl-5-(methylsulfanyl)triazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is unique due to the presence of both a long octyl chain and a methylsulfanyl group on the triazole ring. This combination of substituents can influence its physical and chemical properties, making it distinct from other triazole derivatives.
Properties
Molecular Formula |
C11H21N3S |
|---|---|
Molecular Weight |
227.37g/mol |
IUPAC Name |
3-methylsulfanyl-5-octyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H21N3S/c1-3-4-5-6-7-8-9-10-12-11(15-2)14-13-10/h3-9H2,1-2H3,(H,12,13,14) |
InChI Key |
JDGCBFNNEBMYSD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=NC(=NN1)SC |
Canonical SMILES |
CCCCCCCCC1=NC(=NN1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B458675.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B458676.png)
![(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-(PROP-2-EN-1-YL)PROP-2-ENAMIDE](/img/structure/B458677.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(4-methoxyanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B458680.png)
![3-bromo-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B458682.png)
![Ethyl 6-({2-[(3-bromobenzoyl)amino]-3-phenylacryloyl}amino)hexanoate](/img/structure/B458686.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide](/img/structure/B458687.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-3-bromobenzamide](/img/structure/B458688.png)
![4-Methyl-1-(4-morpholinyl)-3-[4-(pentyloxy)phenyl]-2-phenyl-3-pentanol](/img/structure/B458690.png)
![2-(3-chloropropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B458692.png)
![2-[4-(Isopentyloxy)phenyl]-4-quinolinecarboxylic acid](/img/structure/B458693.png)
![ethyl {[3-(4-methylphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B458696.png)
![3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-isopropoxyphenyl)ethylidene]hydrazone}](/img/structure/B458698.png)
![({3-(1,3-Benzodioxol-5-yl)-2-[(3-bromobenzoyl)amino]acryloyl}amino)acetic acid](/img/structure/B458699.png)
